molecular formula C35H48F3N11O13 B6295775 Amyloid b-Protein (1-6) Trifluoroacetate CAS No. 214550-64-8

Amyloid b-Protein (1-6) Trifluoroacetate

Cat. No.: B6295775
CAS No.: 214550-64-8
M. Wt: 887.8 g/mol
InChI Key: IUPBBOOOCLORGQ-QPPIZVESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid b-Protein (1-6) Trifluoroacetate is a peptide fragment derived from the amyloid precursor protein (APP). This compound has gained significant attention in scientific research due to its potential role in various biological processes and its implications in neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyloid b-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Amyloid b-Protein (1-6) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Amyloid b-Protein (1-6) Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein aggregation and misfolding, which are key processes in neurodegenerative diseases.

    Medicine: Explored as a potential therapeutic target for Alzheimer’s disease and other amyloid-related conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Amyloid b-Protein (1-42) Trifluoroacetate: A longer peptide fragment that also forms amyloid fibrils and is extensively studied in Alzheimer’s research.

    Amyloid b-Protein (25-35) Trifluoroacetate: Another fragment known for its neurotoxic effects and used in various experimental models.

Uniqueness

Amyloid b-Protein (1-6) Trifluoroacetate is unique due to its shorter length, which makes it easier to study and manipulate in laboratory settings. Its specific sequence allows researchers to investigate the initial stages of amyloid formation and its role in disease processes.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N11O11.C2HF3O2/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19;3-2(4,5)1(6)7/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38);(H,6,7)/t17-,20-,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPBBOOOCLORGQ-QPPIZVESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48F3N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.